molecular formula C9H10N6O2S3 B2998957 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-30-4

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2998957
CAS RN: 389072-30-4
M. Wt: 330.4
InChI Key: FNUUPWDXLALGHI-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The exact structure of the compound you mentioned could not be retrieved from the available resources.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiadiazoles have been studied for their potential in cancer treatment due to their cytotoxic effects on tumor cell lines. For example, certain thiadiazole derivatives have demonstrated potent effects on prostate cancer cell lines .

Antimicrobial Agents

Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents, suggesting their use in combating microbial infections .

Protein Kinase Inhibition

Thiadiazole compounds have also been investigated for their ability to inhibit protein kinases, which are enzymes that play a crucial role in various cellular processes. This suggests potential applications in treating diseases related to abnormal kinase activity .

Mechanism of Action

Target of Action

It is structurally similar to acetazolamide , which is a known inhibitor of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions.

Mode of Action

Based on its structural similarity to acetazolamide , it may also function as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the reaction.

Biochemical Pathways

If it acts similarly to acetazolamide , it would affect the carbonic anhydrase pathway. By inhibiting carbonic anhydrase, it could disrupt the balance of bicarbonate, carbon dioxide, and related compounds.

Result of Action

If it acts similarly to Acetazolamide , it could lead to an increase in blood pH due to a decrease in bicarbonate ions, which are a form of metabolic acid.

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2S3/c1-4(16)10-7-14-15-9(20-7)18-3-6(17)11-8-13-12-5(2)19-8/h3H2,1-2H3,(H,10,14,16)(H,11,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUUPWDXLALGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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